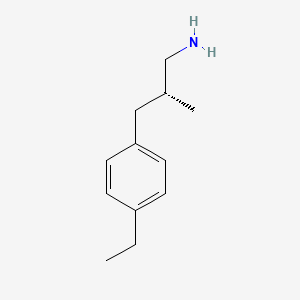

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine

Description

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is a chiral primary amine with a molecular formula of C₁₂H₁₉N and a molecular weight of 177.29 g/mol (calculated). Its structure features a 4-ethylphenyl group attached to the third carbon of a propane backbone, with a methyl group at the second carbon and an amine group at the first carbon. The stereochemistry at the second carbon is specified as the R-enantiomer, which may influence its biological activity and interactions with chiral receptors.

The compound’s IUPAC name and SMILES notation (CCC1=CC=C(C=C1)CC(C)CN) align with derivatives listed in chemical catalogs , though its enantiomeric purity and synthesis protocols require specialized characterization (e.g., chiral chromatography or NMR).

Properties

IUPAC Name |

(2R)-3-(4-ethylphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10H,3,8-9,13H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKPCUKRBNUMDV-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@@H](C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine typically involves the reaction of 4-ethylbenzaldehyde with a suitable amine under controlled conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. The process requires careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine with structurally related compounds:

Functional and Pharmacological Comparisons

- Stereochemical Impact : The R-configuration at the second carbon differentiates it from racemic mixtures (e.g., 1-(4-ethylphenyl)-2-methylpropan-1-amine ). Enantiomers often exhibit distinct binding affinities; for example, (R)-enantiomers of amphetamine derivatives show stronger CNS activity.

- Synthetic Accessibility : The synthesis of similar compounds involves reductive amination (e.g., sodium borohydride reduction of ketones with amines ). However, achieving enantiomeric purity for the target compound would require asymmetric synthesis or resolution techniques.

Commercial and Research Relevance

- Applications : Derivatives with ethylphenyl groups are used as building blocks in drug discovery, particularly for CNS-targeting molecules. Methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl derivatives ) are explored for neurotransmitter modulation.

Biological Activity

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is a chiral amine compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a branched alkyl chain attached to a phenyl group with an ethyl substituent. This configuration contributes to its unique pharmacological properties, influencing its interaction with various biological targets.

The biological activity of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is believed to involve several mechanisms:

- Neurotransmitter Interaction : The compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Enzymatic Pathways : It can be metabolized by specific enzymes, leading to the formation of active metabolites that may enhance its therapeutic effects.

- Cellular Signaling : The compound may influence cellular signaling pathways, potentially altering cell function and contributing to its pharmacological effects.

Biological Activity

Research indicates that (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine exhibits several biological activities:

- Antidepressant Effects : Similar compounds have shown efficacy in modulating neurotransmitter levels, suggesting potential antidepressant activity.

- Anti-inflammatory Properties : There is evidence to support anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation.

Case Studies

Several studies have assessed the pharmacological potential of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine:

-

Study on Neurotransmitter Modulation :

- Researchers investigated the compound's effect on serotonin and dopamine receptor activity in vitro.

- Results indicated significant modulation of these receptors, suggesting potential applications in treating mood disorders.

-

Anti-inflammatory Activity Assessment :

- A study evaluated the compound's impact on inflammatory markers in a murine model.

- Findings demonstrated a reduction in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine | Methoxy substituent | Potential antidepressant |

| (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine | Fluorinated phenyl group | Enhanced metabolic stability |

| (2R)-3-(3-Dimethylaminophenyl)-2-methylpropan-1-amine | Dimethylamino group | Increased lipophilicity |

This table illustrates how variations in substituents can significantly affect biological activity and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, and how do reaction conditions influence enantiomeric purity?

- Methodology : The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is alkylation of a chiral amine precursor with 4-ethylbenzyl halide, followed by reductive amination to ensure stereochemical integrity. Solvents like ethanol or methanol with catalysts (e.g., Pd/C) are critical for controlling reaction kinetics and minimizing racemization . Purification via chiral HPLC or crystallization is recommended to achieve >98% enantiomeric excess (ee).

Q. How can researchers characterize the physicochemical properties of this compound to validate its structural identity?

- Methodology : Use a combination of:

- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry .

- Chromatography : Chiral-phase HPLC with a cellulose-based column to verify enantiopurity .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (CHN) and isotopic patterns.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under thermal stress .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?

- Methodology :

- Receptor Binding Assays : Screen against adrenergic (α/β) or serotonin receptors due to structural similarity to arylalkylamines .

- Enzyme Inhibition Studies : Use fluorometric or colorimetric assays (e.g., MAO-A/B inhibition) to assess metabolic interactions .

- Cell Viability Assays : MTT or ATP-based assays in neuronal cell lines to probe neurotoxicity or neuroprotective effects .

Advanced Research Questions

Q. How can contradictory data on its metabolic stability across studies be resolved?

- Methodology :

- Comparative Kinetic Analysis : Use liver microsomes from multiple species (human, rat) to identify species-specific CYP450 metabolism pathways .

- Isotope-Labeling Studies : Incorporate C or H isotopes to track metabolite formation via LC-MS/MS .

- Computational Modeling : Molecular docking with CYP2D6/3A4 isoforms to predict binding affinities and metabolic hotspots .

Q. What experimental designs are recommended to assess its environmental fate and ecotoxicological risks?

- Methodology :

- Biodegradation Studies : OECD 301F test to measure mineralization rates in aqueous systems .

- Bioaccumulation Assays : Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) in fish models .

- Toxicity Profiling : Use Daphnia magna or Vibrio fischeri for acute toxicity (EC) and algal growth inhibition tests .

Q. How can researchers address discrepancies in reported receptor binding affinities?

- Methodology :

- Standardized Radioligand Binding : Use H-labeled ligands (e.g., H-rauwolscine for α-adrenoceptors) with consistent membrane preparation protocols .

- Allosteric Modulation Tests : Perform Schild analysis to distinguish competitive vs. non-competitive binding mechanisms .

- Structural-Activity Relationship (SAR) : Synthesize analogs with modified ethylphenyl or methyl groups to isolate key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.